2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile
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Overview
Description
2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds known as indoles. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, features a fused pyrrole and indole ring system, making it an interesting subject for synthetic and medicinal chemistry.
Preparation Methods
The synthesis of 2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile typically involves multiple steps starting from indole-3-carbaldehyde. One common method includes the following steps :
Formation of Azidoacrylates: Indole-3-carbaldehyde reacts with azidoacrylates to form intermediate compounds.
Cyclization: The intermediate undergoes cyclization to form the pyrroloindole core.
Functionalization: Further functionalization steps introduce the dimethyl and phenyl groups, as well as the carbonitrile moiety.
Industrial production methods often involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.
Mechanism of Action
The mechanism by which 2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring system allows it to bind to specific sites on proteins, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile include other indole derivatives such as:
1,8-Dihydropyrrolo[2,3-b]indole: Lacks the dimethyl and phenyl groups, making it less complex.
2,8-Dimethyl-1-phenylindole: Does not have the fused pyrrole ring, resulting in different chemical properties.
Indole-3-carbonitrile: Simpler structure without the additional substituents.
The uniqueness of this compound lies in its specific combination of substituents and fused ring system, which confer distinct chemical and biological properties .
Properties
CAS No. |
922184-69-8 |
---|---|
Molecular Formula |
C19H15N3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2,4-dimethyl-3-phenylpyrrolo[2,3-b]indole-1-carbonitrile |
InChI |
InChI=1S/C19H15N3/c1-13-16(12-20)18-15-10-6-7-11-17(15)21(2)19(18)22(13)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChI Key |
CYGQJMPFUKHIRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)N(C4=CC=CC=C42)C)C#N |
Origin of Product |
United States |
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